Ro15-4513 is an imidazobenzodiazepine compound primarily used as a research tool to study the effects of ethanol on the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a partial inverse agonist at the benzodiazepine binding site of γ-aminobutyric acid (GABA) type A receptors (GABAA-Rs). [, , , , , , , , , , , ] Ro15-4513 has been instrumental in investigating the role of specific GABAA-R subtypes in mediating the behavioral and physiological effects of ethanol. [, , , , , , , , , , , , ]
Ro 15-4513 was developed by F. Hoffmann-La Roche Ltd. It is classified as a benzodiazepine derivative, although it exhibits unique properties distinct from traditional benzodiazepines. Its selectivity for the GABA A α5 receptor subtype differentiates it from other compounds that interact with multiple GABA A receptor subtypes.
The synthesis of Ro 15-4513 involves multiple steps, typically starting from simpler organic precursors. The automated synthesis of the carbon-11 labeled version, [^11C]Ro 15-4513, has been developed for use in positron emission tomography (PET) studies. This process allows for the production of ultra-high specific activity compounds, which are crucial for in vivo imaging applications.
Ro 15-4513 has a complex molecular structure characterized by its imidazobenzodiazepine core. The chemical formula is C₁₅H₁₄N₂O₃S, with a molar mass of approximately 302.35 g/mol. Its structural features include:
The three-dimensional conformation of Ro 15-4513 allows for effective binding to the GABA A receptor, particularly at the α5 subunit.
Ro 15-4513 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of Ro 15-4513.
Ro 15-4513 functions primarily as a negative allosteric modulator of the GABA A receptor containing the α5 subunit. Its mechanism includes:
Studies have demonstrated that Ro 15-4513 can reverse certain effects induced by positive allosteric modulators like traditional benzodiazepines.
Ro 15-4513 exhibits several notable physical and chemical properties:
These properties are significant when considering drug formulation and delivery methods.
Ro 15-4513 has various applications in scientific research:
The ongoing research into Ro 15-4513 highlights its potential as a valuable tool in both basic neuroscience research and clinical applications targeting GABAergic dysfunctions.
Ro 15-4513 (ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate) emerged in the mid-1980s from Hoffmann-La Roche research programs seeking benzodiazepine-site ligands with unique pharmacological profiles. Its identification as an ethanol antagonist was first reported in a landmark 1986 study by Suzdak et al., demonstrating that Ro 15-4513 could selectively reverse ethanol-induced motor incoordination and sedation in rats without altering blood ethanol concentrations [2] [8]. This discovery challenged prevailing views of ethanol's nonspecific mechanism of action by suggesting a targeted interaction with the GABAA receptor (GABAAR) system.
Early functional studies revealed that Ro 15-4513 potently antagonized ethanol-enhanced GABAergic chloride flux in neuronal preparations at nanomolar concentrations. In synaptoneurosomes, 100 nM Ro 15-4513 blocked ethanol augmentation of GABA/Cl- currents, while in cultured neurons, it inhibited ethanol-induced enhancement of GABAAR-mediated 36Cl- flux [2] [4]. Behavioral studies confirmed this antagonism: Rats administered 3 mg/kg Ro 15-4513 showed near-complete reversal of motor impairment and sedation induced by 2 g/kg ethanol [2] [8]. Crucially, Ro 15-4513 exhibited efficacy against multiple ethanol effects including:
Table 1: Key Behavioral Effects of Ro 15-4513 Ethanol Antagonism
Ethanol Effect (Dose) | Ro 15-4513 Dose | Antagonism Efficacy | Test System | |
---|---|---|---|---|
Motor impairment (2 g/kg) | 3 mg/kg | >80% reversal | Rat rotarod | |
Sedation (1.5 g/kg) | 1.5 mg/kg | Complete reversal | Mouse open field | |
Anxiolysis (1 g/kg) | 2.5 mg/kg | Full blockade | Rat elevated plus maze | |
Self-administration | 10 mg/kg | ~40% reduction | Mouse DID model | [2] [4] [5] |
Despite promising preclinical data, Roche discontinued clinical development due to concerns about its partial inverse agonist activity, propensity to induce anxiety and convulsions at higher doses, and legal implications of transiently masking intoxication without reducing blood ethanol levels [2] [8]. Nevertheless, Ro 15-4513 became an indispensable tool for probing GABAAR subtype-specific ethanol actions.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0